Mastoparan X
Overview
Description
Mastoparan X is a small peptide found in the venom of wasps. It is part of a group of linear cationic α-helical peptides known for their diverse biological activities. This compound is composed of 14 amino acid residues and has a net positive charge. It is known for its ability to induce histamine release from mast cells, activate G-proteins, and exhibit antimicrobial, hemolytic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mastoparan X can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are coupled using activating agents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which is optimized for efficiency and yield. The process includes automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions: Mastoparan X undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to modifications in its structure and function.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the peptide’s original structure.
Substitution: Amino acid residues in this compound can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling agents used in SPPS.
Major Products Formed:
Oxidation: Modified peptides with altered biological activities.
Reduction: Restored peptides with original activities.
Substitution: Peptide analogs with varying biological properties.
Scientific Research Applications
Mastoparan X has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide-membrane interactions and peptide synthesis techniques.
Biology: Investigated for its role in cell signaling, particularly in G-protein activation and mast cell degranulation.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. .
Industry: Used in the development of new therapeutic agents and as a tool in drug delivery research.
Mechanism of Action
Mastoparan X exerts its effects by interacting with cell membranes and intracellular targets. It binds to and activates the Gα subunit of G-protein-coupled receptors (GPCRs), leading to the activation of downstream signaling pathways. This compound also disrupts membrane integrity by forming pores, causing leakage of cellular contents and inducing cell death. This mechanism is particularly effective against bacterial cells, making this compound a potent antimicrobial agent .
Comparison with Similar Compounds
Mastoparan X is part of a family of peptides known as mastoparans, which share similar structures and biological activities. Some related compounds include:
Mastoparan V1 and V2: Similar in structure but with slight variations in amino acid sequences.
Melittin: A peptide from bee venom with potent antimicrobial and hemolytic activities.
Magainin 2: An antimicrobial peptide from frog skin with a different mechanism of action
Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and its ability to activate G-proteins directly. This property distinguishes it from other antimicrobial peptides that primarily target bacterial membranes without involving intracellular signaling pathways .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H126N20O15S/c1-13-41(7)59(78)72(107)92-56(36-57(77)94)71(106)91-55(35-46-37-80-48-24-16-15-23-47(46)48)70(105)87-49(25-17-20-29-74)65(100)81-38-58(95)93-60(42(8)14-2)73(108)84-43(9)62(97)82-44(10)63(98)86-52(28-32-109-12)66(101)83-45(11)64(99)85-50(26-18-21-30-75)67(102)88-51(27-19-22-31-76)68(103)90-54(34-40(5)6)69(104)89-53(61(79)96)33-39(3)4/h15-16,23-24,37,39-45,49-56,59-60,80H,13-14,17-22,25-36,38,74-76,78H2,1-12H3,(H2,77,94)(H2,79,96)(H,81,100)(H,82,97)(H,83,101)(H,84,108)(H,85,99)(H,86,98)(H,87,105)(H,88,102)(H,89,104)(H,90,103)(H,91,106)(H,92,107)(H,93,95)/t41-,42-,43-,44-,45-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJKBFOGJAVCAL-MRBAVNCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H126N20O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1556.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-22-2 | |
Record name | 72093-22-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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